Improved Lipophilicity vs. Non-Fluorinated Analog: Higher Calculated LogP
Compared to the non-fluorinated analog 3-(4-cyanophenyl)propanoic acid (CAS 42287-94-5), the introduction of a fluorine atom at the 3-position in 3-(4-cyano-3-fluorophenyl)propanoic acid increases lipophilicity. The predicted LogP for 3-(4-cyano-3-fluorophenyl)propanoic acid is 1.29 (or 1.5 based on different calculation methods), while the non-fluorinated analog has a lower LogP of approximately 0.95 [1]. This enhanced lipophilicity can improve membrane permeability and bioavailability in drug development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.29 (predicted) or 1.5 (XLogP3) |
| Comparator Or Baseline | 3-(4-cyanophenyl)propanoic acid, LogP ~0.95 |
| Quantified Difference | Approximately 0.34 to 0.55 log unit increase |
| Conditions | Predicted values from computational models (ACD/Labs, XLogP3) |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, which is a critical parameter in the selection of lead compounds for oral drug development.
- [1] 3-(4-Cyanophenyl)propanoic acid, PubChem, CID 132846260. View Source
